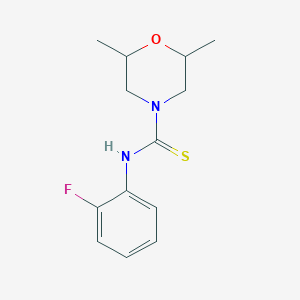

![molecular formula C27H29N3O4 B4024474 N-isopropyl-N-{2-[(4-methoxybenzoyl)amino]benzoyl}phenylalaninamide](/img/structure/B4024474.png)

N-isopropyl-N-{2-[(4-methoxybenzoyl)amino]benzoyl}phenylalaninamide

Übersicht

Beschreibung

The compound belongs to a category of chemicals with potential interest in materials science and pharmaceuticals. Its structure suggests it could be involved in various chemical reactions and have unique physical and chemical properties due to the presence of multiple functional groups.

Synthesis Analysis

Research on similar compounds involves conventional coupling reactions and characterizations through NMR spectroscopy and mass spectrometry. One study details the synthesis and structural characterization of N-ortho-ferrocenyl benzoyl amino acid esters, providing insights into potential synthetic routes and characterization methods for similar compounds (Savage et al., 2006).

Molecular Structure Analysis

The X-ray crystal structure determination is a common approach for analyzing the molecular structure of similar compounds. For instance, a study on the synthesis of p-(4-hydroxybenzoyl)phenylalanine reveals the utility of crystallography in understanding compound structures (Wilson et al., 1997).

Chemical Reactions and Properties

Compounds within this category can undergo a variety of chemical reactions, including Ugi reactions leading to the formation of unique cyclic and acyclic structures. An example is the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, showcasing the chemical versatility of amino acid derivatives (Sañudo et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structures, can significantly influence their applicability in various domains. The study on the liquid crystalline properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates presents an analysis of how structural variations affect physical properties (Matsunaga et al., 1990).

Chemical Properties Analysis

Understanding the chemical behavior, including reactivity with other substances and stability under different conditions, is crucial for the application of these compounds. Research on N-substituted isothiazol-3(2H)-ones from N-substituted 3-benzoylpropionamides highlights methods for enhancing chemical stability and reactivity for specific applications (Hamilakis et al., 2002).

Wissenschaftliche Forschungsanwendungen

Fluorescent Derivatization for Compound Detection

N-isopropyl-N-{2-[(4-methoxybenzoyl)amino]benzoyl}phenylalaninamide, similar in structure to the derivatives discussed by Tsuruta and Kohashi (1987), could be used as a fluorescent derivatization reagent for compounds with hydroxyl and/or amino groups. These reagents condense quantitatively with alcohols, amines, and amino acids under mild conditions, producing strongly fluorescent derivatives. This property is valuable for thin-layer or high-performance liquid chromatography with fluorescence detection, enhancing the visibility and quantification of specific biomolecules in complex mixtures Tsuruta & Kohashi, 1987.

Photoaffinity Labeling for Receptor-Ligand Interaction Studies

Compounds similar to this compound have been synthesized for use in photoaffinity labeling, as demonstrated by Fillion et al. (2006). These molecules, particularly carbene-generating diazirine derivatives, are employed to map ligand-receptor interactions through a highly reactive, covalent bond-forming mechanism upon light activation. This approach allows for the precise identification of binding sites, critical for understanding molecular recognition and signaling pathways in peptidergic receptors Fillion et al., 2006.

Synthesis of Cyclic Dipeptidyl Ureas

This compound's structure suggests potential utility in the synthesis of cyclic dipeptidyl ureas. Sañudo et al. (2006) described a method involving the Ugi reaction followed by cyclization to produce 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, highlighting the compound's relevance in generating pseudopeptidic structures. Such molecules have implications in drug design, offering a scaffold for developing novel therapeutic agents with specific biological activities Sañudo et al., 2006.

Molecular Structure Analysis

The compound, due to its complex structure, may also be used in studies focusing on molecular interactions and structural analysis. For example, Nishijima et al. (2010) explored the crystallographic properties of similar compounds, revealing insights into intermolecular hydrogen bonding and π-π stacking interactions. Such studies contribute to our understanding of molecular assembly and crystal engineering, which are crucial for materials science and nanotechnology applications Nishijima et al., 2010.

Eigenschaften

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4/c1-18(2)28-27(33)24(17-19-9-5-4-6-10-19)30-26(32)22-11-7-8-12-23(22)29-25(31)20-13-15-21(34-3)16-14-20/h4-16,18,24H,17H2,1-3H3,(H,28,33)(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPVTQFAJMGQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4024393.png)

![2-isopropyl-5-methylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B4024409.png)

![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1-benzofuran-2-carboxamide](/img/structure/B4024415.png)

![5,12-bis[2-(allyloxy)ethyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4024423.png)

![ethyl 1-{N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4024427.png)

![N-[2-(1-adamantyl)ethyl]-3-methoxy-2-naphthamide](/img/structure/B4024429.png)

![N-cyclohexyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024442.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-nitrophenyl acetate](/img/structure/B4024444.png)

![3-({[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4024470.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4024478.png)